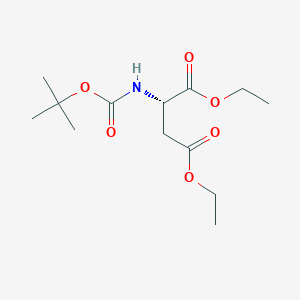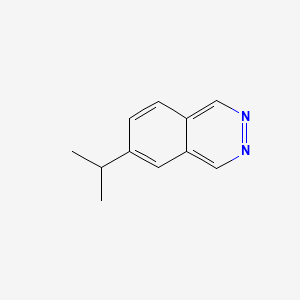
Phthalazine, 6-(1-methylethyl)-
Vue d'ensemble
Description
Phthalazine, 6-(1-methylethyl)-, also known as benzo-orthodiazine or benzopyridazine, is a heterocyclic organic compound with the molecular formula C8H6N2. It is a derivative of phthalazine, which is a bicyclic N-heterocycle consisting of a pyridazine ring fused with a benzene ring. This compound is notable for its significant biological and pharmacological activities, making it a valuable subject of study in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phthalazine, 6-(1-methylethyl)- can be synthesized through several methods. One common approach involves the condensation of ω-tetrachloroxylene with hydrazine. Another method includes the reduction of chlorophthalazine with phosphorus and hydroiodic acid . Additionally, phthalazine derivatives can be synthesized by condensing hydrazine with carbonyl-containing compounds, typically phthalic acid esters .
Industrial Production Methods: Industrial production of phthalazine derivatives often involves multistep procedures, including cyclization reactions, ring expansions, or aromatization of 1,2-dihydro or 1,2,4,5-tetrahydrophthalazine . These methods aim to improve the yield and purity of the compound, making it suitable for various applications in organic synthesis and materials science.
Analyse Des Réactions Chimiques
Types of Reactions: Phthalazine, 6-(1-methylethyl)- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, upon oxidation with alkaline potassium permanganate, it yields pyridazine dicarboxylic acid . Reduction reactions with zinc and hydrochloric acid result in the formation of orthoxylylene diamine .
Common Reagents and Conditions: Common reagents used in the reactions of phthalazine derivatives include hydrazine, phosphorus, hydroiodic acid, and potassium permanganate . Reaction conditions often involve heating and the use of solvents such as acetic anhydride .
Major Products Formed: Major products formed from the reactions of phthalazine, 6-(1-methylethyl)- include pyridazine dicarboxylic acid, orthoxylylene diamine, and various phthalazinone derivatives .
Applications De Recherche Scientifique
Phthalazine, 6-(1-methylethyl)- has a wide range of scientific research applications due to its biological and pharmacological properties. It is used in the synthesis of various drugs, including antihistamines, vascular endothelial growth factor receptor inhibitors, and antihypertensive agents . Additionally, phthalazine derivatives are studied for their antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant activities .
Mécanisme D'action
The mechanism of action of phthalazine, 6-(1-methylethyl)- involves targeting various molecular pathways. For example, phthalazine derivatives exhibit anticancer activity by inducing apoptosis, inhibiting tubulin polymerization, and targeting epidermal growth factor receptors and aurora kinases . These mechanisms contribute to their effectiveness in treating various medical conditions.
Comparaison Avec Des Composés Similaires
Phthalazine, 6-(1-methylethyl)- is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include quinoxaline, cinnoline, and quinazoline, which are isomeric with phthalazine . These compounds also exhibit significant pharmacological activities, but phthalazine derivatives are particularly notable for their diverse range of applications in medicine and industry .
Propriétés
IUPAC Name |
6-propan-2-ylphthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8(2)9-3-4-10-6-12-13-7-11(10)5-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBJAABCEPSUNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CN=NC=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618992 | |
| Record name | 6-(Propan-2-yl)phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122882-99-9 | |
| Record name | 6-(Propan-2-yl)phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


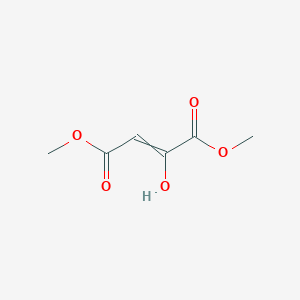


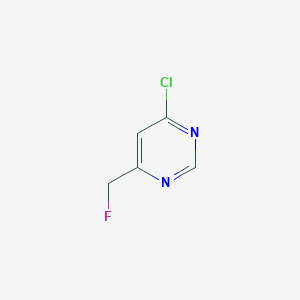
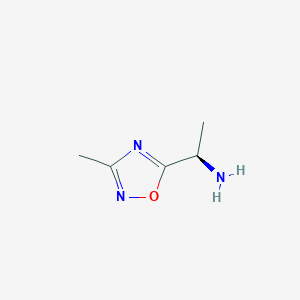
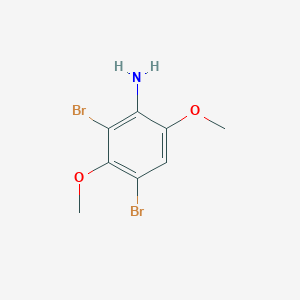


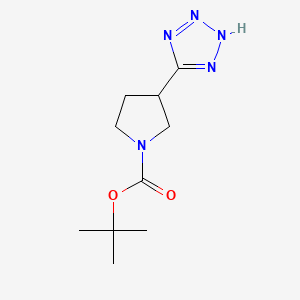


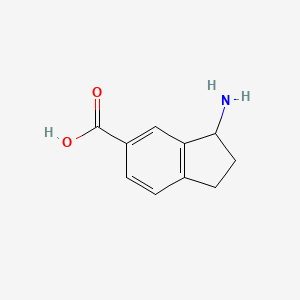
![Tert-butyl 1-hydroxy-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B3395020.png)
